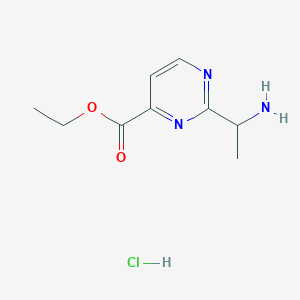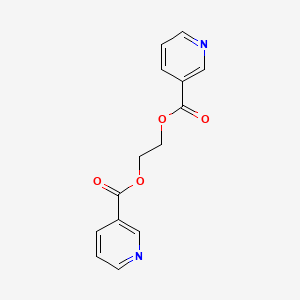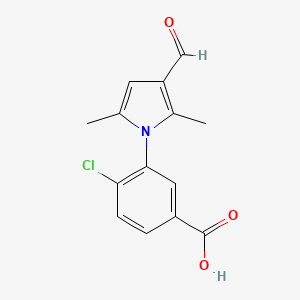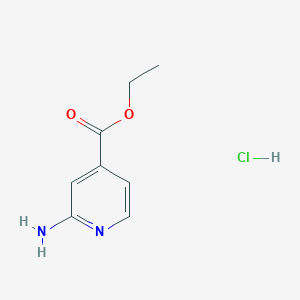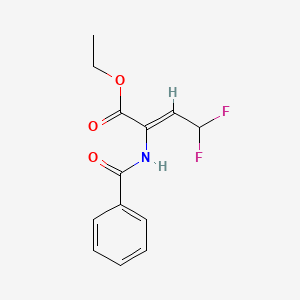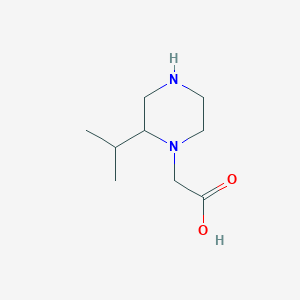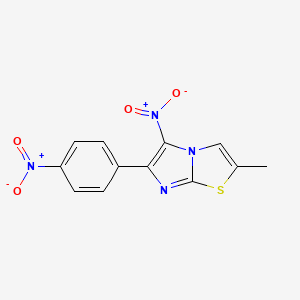![molecular formula C8H20N2O5 B14170504 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72828-42-3](/img/structure/B14170504.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol, also known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer frequently used in biochemistry and molecular biology. It is commonly referred to as Bicine. This compound is characterized by its ability to maintain enzyme activity and stability in various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product[2][2].
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to obtain the final product[2][2].
化学反応の分析
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
科学的研究の応用
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Maintains enzyme activity in biochemical assays and electrophoresis.
Medicine: Employed in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Utilized in the production of cosmetics, detergents, and other consumer products.
作用機序
The mechanism of action of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to stabilize pH in biological and chemical systems. It interacts with hydrogen ions and other charged species, maintaining a stable environment for enzymatic and chemical reactions. The molecular targets include enzymes and other proteins that require a specific pH range for optimal activity .
類似化合物との比較
Similar Compounds
Triethanolamine: Another compound with similar buffering properties but different molecular structure.
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: A sulfonic acid derivative with similar buffering capacity.
Diethanolamine: A simpler amine with two hydroxyl groups, used in various industrial applications.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain stability over a wide pH range. This property makes it particularly useful in applications where maintaining enzyme activity is crucial .
特性
CAS番号 |
72828-42-3 |
|---|---|
分子式 |
C8H20N2O5 |
分子量 |
224.26 g/mol |
IUPAC名 |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChIキー |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
関連するCAS |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
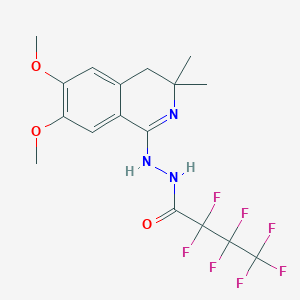
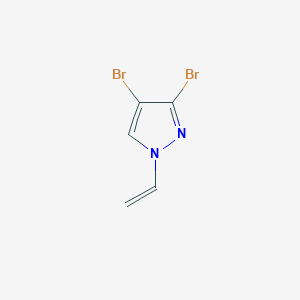
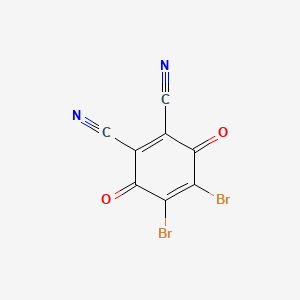
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
